(2E)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Description
(2E)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: is a complex organic compound that features a pyrazolo[1,5-a]benzimidazole core with a methoxyphenyl substituent
Properties
IUPAC Name |
(E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-20(19(25)13-10-15-8-11-16(26-3)12-9-15)21-23(2)17-6-4-5-7-18(17)24(21)22-14/h4-13H,1-3H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKELRKQOQNLWBC-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)C=CC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)/C=C/C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole with 4-methoxybenzaldehyde under basic conditions to form the corresponding chalcone derivative. This reaction is often carried out in the presence of a base such as potassium hydroxide in ethanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Researchers are exploring its ability to inhibit specific enzymes and pathways involved in disease progression .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications, such as in the production of high-performance materials .
Mechanism of Action
The mechanism of action of (2E)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting enzymes involved in inflammatory and cancer pathways. This inhibition disrupts the normal function of these enzymes, leading to reduced inflammation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]benzimidazole derivatives, such as:
- (2E)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- (2E)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one .
Uniqueness
What sets (2E)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
